molecular formula C10H11NO2S B6256509 2-[4-(hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol CAS No. 118491-87-5

2-[4-(hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol

Cat. No.: B6256509
CAS No.: 118491-87-5
M. Wt: 209.3
InChI Key:
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Description

2-[4-(hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol: is an organic compound that features a thiazole ring fused with a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol typically involves the reaction of phenol derivatives with thiazole precursors. One common method includes the condensation of 2-aminothiazole with a phenolic aldehyde under acidic conditions, followed by reduction to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form alcohol derivatives.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Chemistry: 2-[4-(hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine: The compound’s potential medicinal applications include its use as an anti-inflammatory agent and its role in the development of new therapeutic drugs. Its interactions with biological pathways are of particular interest in pharmacology.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its chemical properties make it suitable for creating materials with specific desired characteristics.

Mechanism of Action

The mechanism of action of 2-[4-(hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. This inhibition can lead to various biological effects, including anti-inflammatory and anti-microbial activities.

Comparison with Similar Compounds

    4-hydroxybenzyl alcohol: Shares the phenolic structure but lacks the thiazole ring.

    2-hydroxybenzaldehyde: Similar in having a hydroxyl group on the benzene ring but differs in the presence of an aldehyde group instead of a thiazole ring.

    4-hydroxyphenylacetic acid: Contains a phenolic hydroxyl group and a carboxylic acid group, differing in the absence of the thiazole ring.

Uniqueness: The presence of both the thiazole ring and the phenolic hydroxyl group in 2-[4-(hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol makes it unique. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

118491-87-5

Molecular Formula

C10H11NO2S

Molecular Weight

209.3

Purity

95

Origin of Product

United States

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